molecular formula C19H22N2O2 B447573 1-(4-Ethoxybenzoyl)-4-phenylpiperazine

1-(4-Ethoxybenzoyl)-4-phenylpiperazine

Cat. No.: B447573
M. Wt: 310.4g/mol
InChI Key: LAOATAZHSOBHFH-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)-4-phenylpiperazine is a piperazine derivative characterized by a 4-ethoxybenzoyl group attached to the piperazine nitrogen and a phenyl group at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and ion channels .

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4g/mol

IUPAC Name

(4-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H22N2O2/c1-2-23-18-10-8-16(9-11-18)19(22)21-14-12-20(13-15-21)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3

InChI Key

LAOATAZHSOBHFH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3

solubility

46.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Piperazine Derivatives

The structural uniqueness of 1-(4-Ethoxybenzoyl)-4-phenylpiperazine lies in its 4-ethoxybenzoyl substituent. Below is a comparative analysis with key analogs:

Compound Name Substituent (R) Key Structural Features Biological Targets/Activities References
1-(4-Ethoxybenzoyl)-4-phenylpiperazine 4-Ethoxybenzoyl Ethoxy group enhances lipophilicity Inferred: Kinase/receptor modulation -
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl (unsubstituted) Nitrophenyl group increases electron deficiency Crystallographic studies (orthorhombic)
1-(4-Bromobenzoyl)-4-phenylpiperazine 4-Bromobenzoyl Bromine introduces steric/electronic effects Crystallographic studies (monoclinic)
KN-62 Bis-isoquinolinesulfonyl Tyrosyl-linked sulfonyl groups CaMK-II inhibition
1-Arylsulfonyl-4-phenylpiperazines Arylsulfonyl (e.g., 3e) Sulfonyl group improves enzyme interaction α-Glucosidase inhibition (IC₅₀: ~50 µM)
1-(4-Methoxyphenyl)piperazine 4-Methoxyphenyl Methoxy enhances monoamine neurotransmitter effects Antidepressant/antipsychotic candidates

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., ethoxy, methoxy) improve lipophilicity and CNS penetration, while electron-withdrawing groups (e.g., nitro, bromo) may enhance crystallinity or receptor binding .
  • Bioisosteric Replacements: Replacing benzoyl with sulfonyl (e.g., 1-arylsulfonyl derivatives) shifts activity toward enzyme inhibition (e.g., α-glucosidase) rather than kinase modulation .
  • Species-Specific Activity: Analogs like KN-62 show marked species differences in potency (e.g., human vs. mouse P2X receptors), highlighting the importance of substituent choice in preclinical studies .

Pharmacological Activity Comparison

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents:

Enzyme Inhibition

  • α-Glucosidase Inhibition: Sulfonamide derivatives (e.g., compound 3e ) show moderate inhibition (IC₅₀: 48.2 µM), attributed to sulfonyl interactions with the enzyme’s active site . The ethoxy group in the target compound may offer similar or improved potency due to enhanced hydrophobic interactions.
  • Kinase Inhibition: KN-62, a 4-phenylpiperazine derivative, inhibits CaMK-II with nanomolar potency (IC₅₀: ~90 nM) via its bis-sulfonyl tyrosyl moiety . The ethoxybenzoyl group in the target compound could mimic this interaction but with altered selectivity.

Receptor Modulation

  • Dopamine D2/D3 Receptors: Analogs like SC213 (1-(3-phenoxypropyl)-4-phenylpiperazine) act as D2R antagonists, suggesting that 4-phenylpiperazine scaffolds are viable for CNS targeting . The ethoxy group may further optimize receptor binding kinetics.
  • Purinergic P2X Receptors: KN-62 antagonizes P2X receptors (IC₅₀: ~43 µM in rats), though potency varies significantly with assay conditions (e.g., temperature, buffer composition) .

Anticonvulsant and Analgesic Effects

Piperazine derivatives synthesized via coupling reactions (e.g., 1-(3-aminopropyl)-4-phenylpiperazine) demonstrate anticonvulsant and antinociceptive activities in rodent models, likely through monoamine reuptake inhibition .

Physicochemical Properties

Property 1-(4-Ethoxybenzoyl)-4-phenylpiperazine (Inferred) 1-Benzoyl-4-(4-nitrophenyl)piperazine 1-(4-Methoxyphenyl)piperazine
Crystal System Likely monoclinic/orthorhombic Orthorhombic (Pna2₁) Monoclinic (P2₁/c)
Solubility Moderate (ethoxy enhances lipophilicity) Low (nitro reduces solubility) Moderate
Melting Point ~150–170°C (estimated) 198–200°C 110–115°C

Crystallographic Notes: Bromo and nitro substituents favor dense crystal packing (monoclinic/orthorhombic), while ethoxy may introduce disorder due to its flexible alkyl chain .

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